Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a molecular formula of C19H16BrFO4 and a molecular weight of 407.24 g/mol . Key structural features include:
- A benzofuran core substituted with a methyl group at position 2.
- A 6-bromo substituent and a 5-[(2-fluorophenyl)methoxy] group.
- An ethyl ester at position 3.
Properties
IUPAC Name |
ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHRIUXMJXYVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered interest for its potential biological activities. This article focuses on its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a 2-fluorophenyl substituent and an ethyl ester group. Its molecular formula is and it has a molecular weight of approximately 300.31 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's biological activity through increased lipophilicity and altered electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways involved in various physiological processes, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound.
- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests indicated that it exhibits minimum inhibitory concentration (MIC) values comparable to known antibacterial agents.
- Antifungal Activity : Similarly, antifungal assays demonstrated effectiveness against strains such as Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 8.0 |
| S. aureus | 4.5 |
| C. albicans | 6.0 |
| A. niger | 10.0 |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
Research Findings
A variety of studies have explored the biological activities of related benzofuran compounds, providing insights into structure-activity relationships (SAR) that can inform future research on this compound:
- Antimicrobial Studies : A comprehensive study evaluated the antibacterial efficacy of several benzofuran derivatives, revealing that halogen substitutions significantly enhance activity against pathogenic bacteria .
- Anticancer Mechanisms : Another investigation focused on the apoptotic effects of similar compounds on cancer cell lines, demonstrating that modifications in the benzofuran structure can lead to increased cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308296-51-7)
- Differences :
- Fluorine position : 3-fluorophenyl vs. 2-fluorophenyl.
- Position 2 substituent : Phenyl vs. methyl.
- Impact :
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (C19H17BrO4)
- Differences :
- Halogen substitution : Bromine (3-position) vs. fluorine (2-position).
Ester Group Modifications
2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (RN 300674-56-0)
Functional Group Replacements
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 842-39-7)
- Differences :
- Acetyloxy group at position 5 vs. fluorophenylmethoxy.
- Impact :
Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate
Halogen and Position Effects
Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-44-1)
Research Findings and Implications
- Anti-Inflammatory Potential: The target compound’s inclusion in screening libraries suggests optimized bioactivity due to balanced electronegativity (fluorine) and moderate lipophilicity .
- Halogen Effects : Fluorine’s electronegativity enhances dipole interactions, while bromine/chlorine may improve hydrophobic binding .
- Ester Modifications : Methoxyethyl or acetyloxy groups alter solubility and metabolic stability, impacting drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
